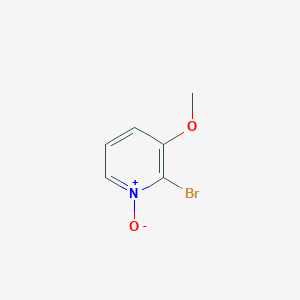

2-溴-3-甲氧基吡啶-1-氧化物

描述

Synthesis Analysis

The synthesis of 2-Bromo-3-methoxypyridine 1-oxide and related compounds involves several key steps, including deoxydative substitution, nitration, and functional group transformations. For instance, substitutions of pyridine 1-oxides by thiols in acetic anhydride have been demonstrated, highlighting the reactivity of such structures towards nucleophilic substitution reactions (Prachayasittikul, Doss, & Bauer, 1991). Furthermore, the directive influence of the N-oxide group during nitration processes has been explored, revealing the specific product distribution influenced by the presence of methoxy and bromo substituents (Hertog, Ammers, & Schukking, 2010).

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methoxypyridine 1-oxide and its derivatives has been elucidated using various analytical techniques, including nuclear magnetic resonance (NMR) and X-ray diffraction studies. These investigations have provided insights into the tautomerism and electronic structure of pyridine N-oxides, shedding light on their stability and reactivity patterns (Ballesteros et al., 1990).

Chemical Reactions and Properties

2-Bromo-3-methoxypyridine 1-oxide participates in a wide array of chemical reactions, including halogen-metal exchange, cross-coupling, and electrophilic substitutions. These reactions are pivotal for the functionalization and further derivatization of the pyridine core, enabling the synthesis of complex organic molecules with potential biological activity and material applications. The reaction with ethyl bromoacetate, for example, demonstrates the compound's versatility in organic synthesis (Tien, Yeh, & Tien, 1977).

Physical Properties Analysis

The physical properties of 2-Bromo-3-methoxypyridine 1-oxide, such as solubility, melting point, and crystal structure, are essential for its handling and application in various chemical processes. Studies on the crystal structures and thermodynamic properties of related lanthanide complexes provide valuable data on the intermolecular interactions and stability of these compounds (Wu, Ren, Zhang, & Wang, 2018).

Chemical Properties Analysis

Understanding the chemical properties of 2-Bromo-3-methoxypyridine 1-oxide, including its reactivity towards various nucleophiles and electrophiles, electron-donating and withdrawing effects, and participation in catalytic cycles, is crucial for its application in organic synthesis and material science. The synthesis of 2-methoxypyridine derivatives from halopyridines exemplifies the chemical versatility and potential utility of these compounds (Ershov, Maksimova, Ievlev, Belikov, Khayarov, & Nasakin, 2015).

科学研究应用

Nitration Reactions

2-溴-3-甲氧基吡啶-1-氧化物在硝化反应中表现出独特的反应性,选择性产生硝基衍生物。这种行为展示了N-氧化物基团的指导影响,改变了硝化的过程,导致了对于设计复杂有机分子至关重要的特定取代模式(Hertog, Ammers, & Schukking, 2010; Hertog & Ammers, 2010)。

Ligand Chemistry and Coordination Polymers

2-溴-3-甲氧基吡啶-1-氧化物作为一个富电子的配体,能够桥接多个金属原子,如银。这种性质被用于构建1-D配位聚合物,其中配体展示了在连接一个、两个或三个金属原子方面的多功能性,从而有助于开发具有潜在应用于催化、分子识别和电子器件的新材料(Puttreddy & Steel, 2014)。

安全和危害

The safety data sheet for 2-Bromo-3-methoxypyridine 1-oxide indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-bromo-3-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-5-3-2-4-8(9)6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSVGYDULFVJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C([N+](=CC=C1)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649301 | |

| Record name | 2-Bromo-3-methoxy-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methoxypyridine 1-oxide | |

CAS RN |

104819-48-9 | |

| Record name | 2-Bromo-3-methoxy-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)

![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)